Santolina alcohol
Description
Historical Context and Initial Detections in Botanical Extracts
The investigation into the chemical constituents of the genus Santolina, particularly Santolina chamaecyparissus (cotton lavender), has a rich history. Early studies in the mid-20th century focused on identifying the compounds responsible for the characteristic scent of these plants. While the exact first isolation of Santolina alcohol is not definitively documented in readily available literature, foundational work by researchers such as Thomas and Willhalm in 1964 was crucial. They identified a novel irregular monoterpene hydrocarbon, 2,5-dimethyl-3-vinylhexa-1,4-diene, which is now known as santolinatriene, from the essential oil of S. chamaecyparissus. perfumerflavorist.com Santolinatriene is a direct biogenetic precursor to this compound.
Subsequent research on the essential oils of various aromatic plants, particularly within the Asteraceae family, led to the definitive identification and characterization of this compound. It has since been detected in a variety of plants, including several species of Artemisia and Achillea. For instance, a study on the essential oil of Achillea ageratum from Corsica reported this compound as a significant component, constituting 10% of the oil. researchgate.net
Classification within Irregular Monoterpenoids
Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. The vast majority of monoterpenes are classified as "regular" monoterpenes, meaning their isoprene units are linked in a "head-to-tail" fashion. This compound, however, belongs to the less common group of "irregular" monoterpenes. acs.org
The defining feature of irregular monoterpenes is the non-head-to-tail linkage of their isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In the biosynthesis of this compound and other related compounds, the condensation of two DMAPP units occurs in a "tail-to-middle" or other non-canonical fashion. This results in a unique carbon skeleton that distinguishes them from their regular counterparts. acs.org
This compound is classified within the santolinane group of irregular monoterpenes, named after the genus in which these compounds are prominently found. The biosynthesis of the santolinane skeleton is believed to proceed through the enzymatic formation of a chrysanthemyl cation from two molecules of DMAPP, which then undergoes rearrangement and further enzymatic transformations to yield santolinatriene, the direct precursor to this compound.
Significance in Natural Product Chemistry and Chemical Biology Research
This compound holds considerable significance in several areas of scientific research due to its unique structure and biological activity.
In the realm of natural product chemistry , the irregular structure of this compound presents an interesting biosynthetic puzzle and a target for synthetic chemists. The elucidation of its biosynthetic pathway contributes to a broader understanding of the enzymatic machinery that plants have evolved to create chemical diversity. Furthermore, its presence and varying concentrations in different plant species are of chemotaxonomic importance, helping to classify and differentiate between plant species and chemotypes.
From a chemical biology perspective, this compound and the essential oils containing it have demonstrated a range of biological activities. Research has highlighted the antifungal and antibacterial properties of compounds from Santolina species. nih.gov These properties are of interest in the search for new antimicrobial agents. Moreover, the role of monoterpenes in the chemical ecology of plant-insect interactions is an active area of research. Volatile compounds like this compound can act as attractants for pollinators or as deterrents to herbivores.
The chiral nature of this compound also makes it a potentially valuable chiral building block in asymmetric synthesis. Chiral alcohols are crucial starting materials for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com The specific stereochemistry of naturally occurring this compound can be exploited to create complex molecules with a defined three-dimensional structure.
The following tables provide data on the chemical properties of this compound and its occurrence in various plant species.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H18O |
| Molar Mass | 154.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 217-218 °C at 760 mmHg thegoodscentscompany.com |
| CAS Number | 35671-15-9 thegoodscentscompany.com |
Table 2: Occurrence of this compound in Selected Plant Essential Oils
| Plant Species | Plant Part | Percentage of this compound |
|---|---|---|
| Achillea ageratum | Aerial Parts | 10.0% researchgate.net |
| Artemisia incisa | Aerial Parts | Present (quantification not specified) nih.gov |
| Santolina chamaecyparissus | Flowers | Not typically a major component, but its precursor, artemisia ketone, can be up to 45% tandfonline.comresearchgate.net |
| Layana oil (wild zimbabwe) | Not specified | 3.10-10.10% thegoodscentscompany.com |
| Chamomile oil (Morocco) | Not specified | 3.20% thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-2,5-dimethylhex-4-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLVEFPXSKNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C=C)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943468 | |
| Record name | 3-Ethenyl-2,5-dimethylhex-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-19-9 | |
| Record name | 3-Ethenyl-2,5-dimethyl-4-hexen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexen-2-ol, 3-ethenyl-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-2,5-dimethylhex-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Phytochemical Distribution
Identification in Asteraceae Family Species
Santolina Genus
Phytochemical Profiles of Santolina chamaecyparissus
The phytochemical analysis of S. chamaecyparissus essential oil reveals a range of alcohol compounds. Prominent among these are sesquiterpene alcohols and monoterpene alcohols. For instance, borneol has been reported in quantities ranging from 1% to 28% researchgate.netthieme-connect.com, while terpinen-4-ol can be present at levels between 0.5% and 10% researchgate.netnih.govtandfonline.com. Other identified alcohols include cubenol (B1250972) (1–17%) researchgate.netthieme-connect.com, lyratol (0.1–6.7%) nih.gov, and yomogi alcohol (0.8–1.2%) tandfonline.com. Additionally, sesquiterpene alcohols such as 8-cedren-13-ol (up to 27.43%), (−)-spathulenol (around 3.06%), and ledol (B1674693) (approximately 2.22%) have been identified researchgate.net. Monoterpene alcohols like eucalyptol (B1671775) (1,8-cineole) are also abundant, with reported levels ranging from 2% to over 25% depending on the study and origin researchgate.netthieme-connect.comnih.govagrobiologia.netmdpi.com.
Chemovariation and Geographical Influences on Santolina Alcohol Content
Intraspecific and Interspecific Variability
The presence and concentration of this compound exhibit significant variability, influenced by both genetic and environmental factors, leading to notable intraspecific and interspecific differences.
Intraspecific Variability:
Studies on Santolina africana have provided substantial evidence for intraspecific variability in this compound content. Essential oils extracted from aerial parts of S. africana collected from different regions in Algeria showed a wide range of this compound concentrations, varying from 0.2% to 14.0% nih.gov. Further research comparing populations from Morocco and Tunisia revealed even more pronounced differences. The essential oil from Moroccan S. africana contained 16.2% this compound, whereas the Tunisian counterpart yielded only 3.2% dergipark.org.tr. This geographical variation suggests that environmental conditions, soil composition, or local genetic adaptations play a crucial role in the biosynthesis and accumulation of this compound within the same species.
Table 1: Intraspecific Variability of this compound in Santolina africana
| Plant Sample/Origin | Plant Part | This compound (%) |
| Algeria (3 locations) | Aerial parts | 0.2 - 14.0 |
| Morocco | Aerial parts | 16.2 |
| Tunisia | Aerial parts | 3.2 |
Interspecific Variability:
This compound has also been identified in species belonging to the Achillea genus, which is closely related to Santolina. For instance, the essential oil of Achillea ageratum from Corsica Island was reported to contain 10% this compound tandfonline.comresearchgate.net. This finding is notable as it differs from other reported compositions of A. ageratum essential oils, which were found to be dominated by different compounds like artemisia acetate (B1210297) or artemisia ketone researchgate.net. While Achillea is a distinct genus, the presence of this compound in these species, alongside its prevalence in Santolina, highlights its distribution across related taxa. The quantitative differences observed between Santolina species and Achillea species, as well as within different populations of S. africana, underscore the complex phytochemical landscape shaped by evolutionary and ecological factors.
Biosynthesis and Proposed Biogenetic Pathways
Overview of Monoterpene Biosynthesis
Monoterpenes, the C10 class of isoprenoids, are primarily synthesized in plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) metabolic pathway nih.gov. This pathway, located in the plastids, generates the universal five-carbon (C5) terpene building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govacs.org.
In the formation of regular monoterpenes, a prenyl diphosphate synthase enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction forms geranyl diphosphate (GPP), the C10 precursor for the vast majority of monoterpenes. Subsequently, a diverse group of enzymes known as monoterpene synthases (mTPSs) transforms GPP into the various cyclic and acyclic monoterpene skeletons nih.gov.
Specific Considerations for Irregular Monoterpene Biosynthesis
The biosynthesis of irregular monoterpenes, including Santolina alcohol, diverges at the initial condensation step. Instead of the canonical head-to-tail linkage of DMAPP and IPP, these compounds are formed through non-head-to-tail condensations acs.org. This unconventional coupling is the defining characteristic of this subclass of natural products.
The carbon skeleton of this compound is not divisible into two standard isoprene (B109036) units linked head-to-tail. The prevailing theoretical framework for its formation involves a "head-to-middle" or "head-to-head" condensation of two DMAPP molecules nih.govresearchgate.net. This type of reaction is catalyzed by specific prenyl diphosphate synthases that can join the C1 of one DMAPP unit to the C2 or C3 of a second DMAPP unit.
This mechanism is known to produce other irregular monoterpene precursors, such as chrysanthemyl diphosphate (CPP) and lavandulyl diphosphate (LPP) nih.gov. The formation of CPP, for example, is catalyzed by chrysanthemyl diphosphate synthase (CPPS), which creates the cyclopropane ring characteristic of the chrysanthemyl skeleton. It is hypothesized that a similar enzymatic reaction produces a C10 diphosphate intermediate that, following rearrangement and hydration, yields the this compound structure.
The precise biosynthetic pathway leading to this compound has not been fully elucidated, but it is believed to share intermediates with other structurally related irregular monoterpenes. Yomogi alcohol and Artemisia alcohol are frequently found to co-occur with this compound in the essential oils of various plant species, particularly within the genera Artemisia and Achillea nih.gov.
This consistent co-occurrence strongly suggests a close biogenetic relationship. A plausible hypothesis is that these compounds arise from a common carbocation intermediate derived from a precursor like chrysanthemyl diphosphate. The specific outcome—this compound, Yomogi alcohol, or Artemisia alcohol—would then be determined by the precise sequence of rearrangements, hydride shifts, and the final quenching of the cation by water, all dictated by the catalytic pocket of a specific monoterpene synthase.
Table 1: Proposed Precursors and Related Products in this compound Biosynthesis
| Compound | Molecular Formula | Role | Common Plant Sources |
|---|---|---|---|
| Dimethylallyl diphosphate (DMAPP) | C₅H₁₂O₇P₂ | Primary C5 Building Block | Ubiquitous in plants |
| Chrysanthemyl diphosphate (CPP) | C₁₀H₁₈O₇P₂ | Hypothetical C10 Intermediate | Chrysanthemum cinerariaefolium |
| Artemisia Alcohol | C₁₀H₁₈O | Related Irregular Monoterpene | Artemisia annua, Achillea fragrantissima |
Enzymatic Machinery and Genetic Expression in Producing Organisms
The key enzymes responsible for the biosynthesis of irregular monoterpenes are specialized prenyl diphosphate synthases (PDPSs) and monoterpene synthases (mTPSs).
Prenyl Diphosphate Synthases (PDPSs): These enzymes catalyze the initial non-head-to-tail condensation. While enzymes like Chrysanthemyl Diphosphate Synthase (CPPS) were first identified, recent research has expanded the understanding of this class. A significant discovery was the isolation and characterization of a novel cis-prenyl diphosphate synthase from Lavandula x intermedia, named LiLPPS (Lavandulyl Diphosphate Synthase) nih.govresearchgate.net. This enzyme specifically catalyzes the head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP) nih.govresearchgate.net. This was the first report of a cis-PDPS involved in irregular monoterpene biosynthesis, highlighting the diverse enzymatic strategies plants employ to create these compounds nih.gov. It is highly probable that a yet-to-be-identified synthase with similar capabilities is responsible for creating the specific precursor to this compound.
Monoterpene Synthases (mTPSs): Following the creation of the C10 diphosphate precursor by a PDPS, an mTPS is required to catalyze the subsequent cyclizations, rearrangements, and hydration steps to form the final alcohol product. The unique structure of the synthase's active site guides the carbocation intermediates through a specific reaction cascade, ensuring the formation of this compound over other potential isomers nih.gov.
Genetic expression of these enzymes is typically localized to specific plant tissues, such as the glandular trichomes on leaves and flowers, which are the primary sites of essential oil synthesis and accumulation.
Table 2: Key Enzyme Classes in Irregular Monoterpene Biosynthesis
| Enzyme Class | Abbreviation | Function | Example |
|---|---|---|---|
| Prenyl Diphosphate Synthase | PDPS | Catalyzes non-head-to-tail condensation of two DMAPP units. | Chrysanthemyl Diphosphate Synthase (CPPS), Lavandulyl Diphosphate Synthase (LPPS) |
Comparative Biogenetic Studies Across Plant Species
This compound is found in a variety of plant species, primarily within the Asteraceae family. Comparative studies of the essential oil composition of these plants provide indirect evidence of variations in their biogenetic pathways.
Achillea fragrantissima : In this species, this compound is often a major constituent of its essential oil, alongside Artemisia alcohol and artemisia ketone, indicating a highly active and specific biosynthetic pathway favoring these irregular monoterpenes nih.gov.
Artemisia species : Various Artemisia species also produce this compound, though its concentration can vary significantly, suggesting differences in gene expression or enzyme efficiency between species .
Santolina insularis : A study on different chemotypes of S. insularis revealed remarkable variation in the terpenoid profile, with different populations producing varying percentages of compounds like santolina triene and cis-chrysanthemol nih.gov. This intraspecific chemical diversity was linked to underlying genetic differences, specifically in the 5S-rRNA spacer regions nih.gov. Such studies demonstrate that the enzymatic machinery for irregular monoterpene biosynthesis can evolve differently even within a single species, leading to distinct chemical profiles.
These comparative analyses underscore that while the fundamental biogenetic principles are likely shared, the regulation, expression, and specific catalytic properties of the involved enzymes can differ significantly across plant species, resulting in the observed diversity of essential oil compositions.
Chemical Synthesis and Advanced Stereochemical Control
Synthetic Methodologies for Santolina Alcohol
The construction of the this compound carbon skeleton, with its characteristic 1,4-diene system and a tertiary alcohol at a quaternary carbon center, has been approached through several distinct synthetic pathways. These methods can be broadly categorized into total synthesis approaches, which build the molecule from simpler precursors, and more recent enantioselective methods that aim to produce a single, specific stereoisomer.
Total synthesis strategies for this compound have evolved from conventional methods that yield a mixture of stereoisomers (a racemate) to more elegant routes that offer improved efficiency and yield.
Early synthetic efforts towards this compound were characterized by multi-step sequences that often resulted in complex product mixtures and modest yields. One of the initial racemic syntheses involved a photochemical cycloaddition. This approach utilized the [2+2] photocycloaddition of isoprene (B109036) to 2-methyl-2-vinyloxirane. The resulting cyclobutane intermediate was then subjected to further chemical transformations to elaborate the final this compound structure. While this method successfully constructed the core skeleton, it was indicative of earlier strategies that, while functional, often lacked the efficiency and selectivity of modern methods. These pioneering routes were crucial in establishing the feasibility of synthesizing this irregular monoterpene but were often hampered by issues such as low yields and the formation of multiple side products.
A more efficient and notable racemic synthesis of this compound was developed utilizing a cyclopropene-mediated strategy. This approach hinges on the well-established cyclopropylcarbinyl–homoallyl rearrangement to construct the key carbon framework.
The synthesis begins with the tandem addition of vinylmagnesium bromide and a suitable carbonyl compound to a cyclopropene. Specifically, vinylmagnesium bromide is first added to 1,2-dimethylcyclopropene, forming a vinylcyclopropyl Grignard reagent. This intermediate then reacts with acetone. The resulting tertiary vinylcyclopropyl methanol is not isolated but is subjected to an acid-catalyzed rearrangement. Under acidic conditions (e.g., with perchloric acid), the strained cyclopropane ring opens, triggering a rearrangement to the more stable homoallylic alcohol, yielding (±)-santolina alcohol. This method proved to be a concise and effective route to the racemic product, achieving an 87% yield for the final rearrangement step. rsc.org This strategy showcases the utility of rearrangement reactions in rapidly building molecular complexity from relatively simple starting materials.
Table 1: Key Steps in Cyclopropene-Mediated Synthesis of (±)-Santolina Alcohol
| Step | Reactants | Key Intermediate/Product | Reagents & Conditions | Yield |
|---|---|---|---|---|
| 1 | 1,2-Dimethylcyclopropene, Vinylmagnesium bromide | Vinylcyclopropyl Grignard reagent | Tetrahydrofuran (THF) | - |
| 2 | Vinylcyclopropyl Grignard reagent, Acetone | Tertiary vinylcyclopropyl methanol | THF | ~20% (for alcohol precursor) |
Achieving stereochemical control to synthesize a single enantiomer of this compound represents a significant advancement in the field. Modern catalytic methods have enabled highly efficient and enantioselective syntheses, providing access to optically pure forms of the molecule.
A powerful and broadly applicable method for the enantioselective synthesis of this compound involves a copper-catalyzed allylic substitution (EAS). This reaction is facilitated by a chiral copper complex derived from an N-heterocyclic carbene (NHC) ligand. NHCs are potent ligands that can stabilize the copper catalyst and create a specific chiral environment, directing the reaction to favor the formation of one enantiomer over the other.
The core of this strategy is the enantioselective coupling of an alkenyl unit to an allylic electrophile, which forms a 1,4-diene containing a new tertiary stereogenic center. The NHC-Cu catalyst, typically used in low molar percentages (1.0–5.0 mol%), promotes the reaction with high site selectivity (SN2′ vs. SN2) and exceptional enantioselectivity. This catalytic system is robust and compatible with a wide range of sensitive functional groups, making it a versatile tool for natural product synthesis.
The success of the NHC-Cu catalyzed enantioselective synthesis of this compound is critically dependent on the use of organoboron reagents, specifically alkenyl-(pinacolato)boron compounds (alkenyl-B(pin)). These reagents serve as the source of the alkenyl nucleophile that couples with the allylic electrophile.
Organoboron reagents are valued for their stability, low toxicity, and predictable reactivity. In this synthetic approach, a specific alkenyl-B(pin) reagent is coupled with an allylic phosphate electrophile in the presence of the chiral NHC-Cu catalyst. This transformation constructs the this compound backbone with high precision. The reaction can achieve yields greater than 98% and enantiomeric ratios (er) as high as 99:1. The synergy between the copper catalyst, the chiral NHC ligand, and the robust organoboron reagent allows for the creation of the chiral tertiary carbon center of this compound with exceptional control. This methodology has been successfully applied to the synthesis of not only this compound but also other complex natural products like semburin and nyasol.
Table 2: Performance of NHC-Cu-Catalyzed Enantioselective Allylic Substitution
| Parameter | Typical Result |
|---|---|
| Catalyst Loading | 1.0–5.0 mol % |
| Yield | Up to >98% |
| Site Selectivity (SN2′:SN2) | Up to >98:2 |
Enantioselective Synthesis of this compound
Resolution and Purification of Enantiomers
When a racemic mixture of this compound is synthesized, the separation of the individual enantiomers is necessary to isolate the desired stereoisomer. This process is known as resolution. Since enantiomers possess identical physical properties, direct separation is not feasible. Therefore, resolution strategies typically involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org
One common method is the formation of diastereomeric esters by reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid. libretexts.org The resulting diastereomeric esters can then be separated by conventional techniques like fractional crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the pure enantiomers of the alcohol.
Chromatographic techniques are also powerful tools for the resolution of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. gcms.cznih.gov For alcohols, derivatization to esters, such as acetates, can enhance volatility and improve separation in chiral GC. nih.gov While specific protocols for the resolution of this compound enantiomers are not detailed in the surveyed literature, these established methods are broadly applicable.
Table 2: Common Techniques for the Resolution and Purification of Chiral Alcohols
| Technique | Principle | Key Considerations |
|---|---|---|
| Diastereomeric Crystallization | Formation of diastereomeric salts or esters with a chiral resolving agent, followed by separation based on differences in solubility. | Choice of resolving agent, solvent system for crystallization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. |
Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to construct complex molecules with high stereoselectivity. nih.gov Biocatalysts, particularly enzymes like lipases, are highly valued for their ability to perform reactions under mild conditions with excellent enantioselectivity.
In the context of chiral alcohol synthesis, lipases are frequently employed for the kinetic resolution of racemic alcohols. In this process, the lipase selectively catalyzes the acylation or hydrolysis of one enantiomer at a much faster rate than the other. Candida antarctica lipase B (CALB) is a widely used and versatile biocatalyst for the kinetic resolution of secondary alcohols. viamedica.plmdpi.com The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value).
While the direct chemoenzymatic synthesis of this compound from achiral precursors using biocatalysts is not extensively documented, the principles of enzymatic kinetic resolution are well-established and could be applied. A typical process would involve the enzymatic acylation of racemic this compound, leading to the formation of one enantiomer of the corresponding ester and leaving the unreacted enantiomer of the alcohol. Subsequent separation of the ester and the unreacted alcohol would provide access to both enantiomers.
Furthermore, chemoenzymatic deracemization strategies offer an alternative to kinetic resolution, aiming for a theoretical 100% yield of a single enantiomer. researchgate.net These processes often involve a stereoselective oxidation of one enantiomer by a biocatalyst to a ketone, followed by a non-selective reduction back to the racemic alcohol, or a stereoselective reduction of the intermediate ketone.
The application of these advanced chemoenzymatic strategies to this compound holds significant promise for the efficient and environmentally benign production of its enantiomerically pure forms.
Derivatives of Santolina Alcohol and Their Synthesis
Chemical Modification of Santolina Alcohol Structure
Chemical modifications of this compound primarily involve reactions targeting its hydroxyl group or its double bonds. These alterations can lead to new compounds with potentially altered physical, chemical, or biological properties.
While specific research detailing the synthesis of novel analogues directly from this compound as a starting material is not extensively detailed in the provided search results, the compound's structure suggests potential synthetic routes. Analogues could be synthesized through esterification or etherification of the hydroxyl group, or through reactions involving the alkene moieties, such as epoxidation, dihydroxylation, or hydrogenation. The synthesis of related terpenoids, such as those described in the context of artemisinin (B1665778) biosynthesis, highlights the importance of allylic hydroperoxides and oxidation reactions in modifying terpene structures reading.ac.uk.
Studies on related terpenoids and general terpene chemistry suggest that modifications to the this compound structure would likely influence its reactivity. For instance, the presence of allylic hydrogens or the tertiary alcohol functionality could be sites for oxidation or dehydration. Structure-activity relationship (SAR) studies in related natural products often focus on how specific functional groups or stereochemical configurations impact biological activity nih.govresearchgate.net. While direct SAR studies for this compound derivatives are not explicitly detailed here, the general principles of terpene chemistry indicate that such modifications could alter properties like volatility, polarity, and biological interactions. For example, studies on phenolic compounds have shown that structural modifications can significantly impact antifungal activity, with factors like electrophilicity and conjugation playing key roles researchgate.net.
Biotransformation Products and Enzymatic Derivatization
Biotransformation of this compound by microbial or enzymatic processes can yield various derivatives. While specific studies detailing the biotransformation of this compound are limited in the provided results, the general pathways for terpenoid metabolism involve oxidation, reduction, and conjugation. For example, the biotransformation of other natural products by filamentous fungi has been reported acs.org. The presence of this compound in essential oils, often alongside other terpenoids like artemisia ketone and camphor, suggests it is part of complex metabolic pathways within plants dergipark.org.trresearchgate.netjmaterenvironsci.comfrontiersin.orgresearchgate.net. Enzymatic derivatization could involve hydroxylation, oxidation to a ketone, or esterification, potentially altering the compound's properties for specific applications.
Relationship to Other Irregular Terpenoids (e.g., Santolina Triene, Artemisia Ketone)
This compound is closely related to other irregular terpenoids, particularly santolina triene and artemisia ketone, often found together in the essential oils of Artemisia and Santolina species dergipark.org.trresearchgate.netjmaterenvironsci.comfrontiersin.orgresearchgate.netnih.govmdpi.comthieme-connect.commdpi.com. These compounds share common biosynthetic origins, often stemming from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors, which are the building blocks for isoprenoids reading.ac.ukacs.org.
Santolina Triene: This irregular monoterpene shares structural similarities with this compound, both featuring an ethenyl (vinyl) group. Santolina triene is characterized by multiple double bonds, contributing to its reactivity. It has been identified alongside this compound in various plant species, suggesting a shared biosynthetic pathway dergipark.org.trresearchgate.netnih.govthieme-connect.commdpi.com.
Artemisia Ketone: This irregular monoterpene ketone is frequently found in high concentrations in Artemisia species and often co-occurs with this compound dergipark.org.trjmaterenvironsci.comfrontiersin.orgnih.govmdpi.comthieme-connect.comdergipark.org.tr. The structural relationship between this compound and artemisia ketone suggests potential interconversion or common enzymatic steps in their biosynthesis. For instance, the biosynthesis of artemisia ketone has been studied in relation to other monoterpenes, highlighting pathways involving allylic rearrangements and oxidations reading.ac.ukacs.org.
The co-occurrence of these compounds in plant essential oils indicates their participation in common metabolic routes within the Artemisia and Santolina genera. Understanding these relationships is key to deciphering the complete biosynthetic pathways of these irregular terpenoids.
Biological Activities and Mechanistic Investigations
Antimicrobial Properties
The antimicrobial potential of essential oils rich in Santolina alcohol has been investigated against a range of microorganisms. These studies highlight the broad-spectrum activity of these natural compounds.
Essential oils containing this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) DeterminationsQuantitative measures of antibacterial potency, such as MIC and MBC, have been determined for essential oils containing this compound. For Santolina chamaecyparissus essential oil, MIC and MBC values were reported in the range of 0.4–1.6 mg/mL and 0.8–3.2 mg/mL, respectivelyimpactfactor.org. In studies involving Santolina rosmarinifolia, MIC values against Escherichia coli and Enterobacter aerogenes were found to be 0.16 mg/mLresearchgate.net. The essential oil from Anacyclus pyrethrum, which features this compound prominently, exhibited MIC values of 0.25% v/v for Gram-positive bacteria and 0.5%–2.0% v/v for Gram-negative bacteria, with corresponding MBC values ranging from 0.25% to 1.0% v/v and 0.5%–2.0% v/v, respectivelynih.gov. Santolina chamaecyparissus flowerhead essential oil also showed MIC values of 0.625 μg/mL against Pseudomonas aeruginosa and Enterococcus faecalisresearchgate.net.
Table 1: Antibacterial Activity of this compound-Containing Essential Oils (Selected Examples)
| Bacterial Species | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) | Source |
| Staphylococcus aureus | 19.7 | - | - | mdpi.com |
| Staphylococcus aureus | 37 | - | - | cerist.dz |
| Bacillus subtilis | 36 | - | - | cerist.dz |
| Streptomyces species | - | - | - | researchgate.net |
| Escherichia coli | - | 0.16 | - | researchgate.net |
| Escherichia coli | 14.43 ± 0.02 | 0.5 - 2.0 | 0.5 - 2.0 | nih.gov |
| Pseudomonas aeruginosa | - | 0.625 µg/mL | - | researchgate.net |
| Pseudomonas aeruginosa | 17.77 ± 0.15 | - | - | najah.edu |
Note: "-" indicates data not available or not specified for this compound itself, but for the essential oil containing it.
Essential oils from Santolina species containing this compound have also demonstrated significant antifungal properties. Santolina africana essential oil exhibited activity against Aspergillus fumigatus, showing an inhibition zone of 17.5 mm mdpi.com. Santolina chamaecyparissus essential oil displayed moderate antifungal activity against Candida albicans and Saccharomyces cerevisiae, with inhibition zone diameters of 17 mm and 15 mm, respectively cerist.dz. Furthermore, Santolina rosmarinifolia essential oil has shown a strong antifungal effect against yeasts and filamentous fungi, including Aspergillus spp., with reported MIC values ranging from 0.07–0.29 mg/mL nih.govuc.pt. The essential oil of Anacyclus pyrethrum, which contains this compound as a major component, displayed antifungal activity with inhibitory zones ranging from 18.37 ± 0.06 mm to 24.57 ± 0.04 mm and MIC values between 0.5% and 1.0% v/v nih.gov. Achillea santolina essential oil has also been reported to possess antifungal activity against Aspergillus fumigatus researchgate.net.
Table 2: Antifungal Activity of this compound-Containing Essential Oils (Selected Examples)
| Fungal/Yeast Species | Inhibition Zone (mm) | MIC (mg/mL) | MFC (mg/mL) | Source |
| Aspergillus fumigatus | 17.5 | - | - | mdpi.com |
| Candida albicans | 17 | - | - | cerist.dz |
| Aspergillus spp. | - | 0.07–0.29 | - | nih.govuc.pt |
| Aspergillus spp. | - | 0.5 - 1.0 | 1.0 | nih.gov |
Note: "-" indicates data not available or not specified for this compound itself, but for the essential oil containing it.
While direct mechanistic studies focusing solely on this compound are limited in the provided literature, research on essential oils containing this compound offers some insights. It is suggested that oxygenated terpenes and alcohols, components found in Santolina essential oils, contribute to their antimicrobial properties mdpi.com. In the context of Anacyclus pyrethrum essential oil, which has this compound as a significant constituent, molecular docking simulations have been employed to explore the plausible mechanisms behind its observed antibacterial activity nih.gov. The antimicrobial efficacy of these essential oils is often attributed to the synergistic effects of their various components, including alcohols like this compound, and the presence of specific functional groups researchgate.net.
Mechanistic Insights into Antimicrobial Action
Molecular Docking and Computational Modeling of Microbial Targets
While direct molecular docking studies specifically for "this compound" against microbial targets are not extensively detailed in the provided search results, related research on plant essential oils and their components offers insight. Molecular docking is a computational technique used to predict the binding affinity of a ligand (like a compound) to a target protein, helping to elucidate potential mechanisms of action. Studies on other plant-derived compounds, including terpenes and alcohols found in essential oils, have utilized molecular docking to understand their interactions with microbial enzymes or structural proteins, suggesting a potential avenue for investigating this compound's antimicrobial effects nih.govmdpi.com.
Effects on Bacterial Membrane Integrity and Permeability
The disruption of bacterial cell membranes is a critical mechanism for antimicrobial action. Alcohols, in general, are known to affect bacterial membrane fluidity and integrity by interacting with lipid bilayers and proteins researchgate.net. Research on Achillea santolina essential oil (ASEO) suggests that it increases the leakage of potassium ions and cellular materials from the cell membrane, indicating that the cell membrane is a primary target researchgate.net. Similarly, other studies on plant extracts have shown effects on bacterial membrane permeability, leading to dye release, which is indicative of membrane damage d-nb.info. While specific data for this compound alone is limited, its presence in essential oils with demonstrated membrane-disrupting properties suggests a potential role in this mechanism.
Antioxidant Activity
This compound, as a component of Santolina species, contributes to their recognized antioxidant capacity. Antioxidants play a crucial role in neutralizing harmful reactive oxygen species (ROS) and preventing oxidative damage.
Free Radical Scavenging Capacity
Studies have evaluated the free radical scavenging capacity of Santolina species, which can be attributed, in part, to their alcohol constituents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to assess antioxidant potential. For instance, Santolina africana essential oil (SAEO) demonstrated significant DPPH radical scavenging activity, with an IC50 value of 1.51 ± 0.04 mg/mL nih.gov. Similarly, Santolina chamaecyparissus ethanolic extract showed effective DPPH inhibition, exhibiting a potent free radical scavenging and reducing power activity compared to its essential oil cerist.dz. Other studies on Santolina species have also reported antioxidant activity through DPPH and ABTS assays, often correlating with phenolic content mdpi.comju.edu.joebyu.edu.trresearchgate.netmdpi.com. While specific IC50 values for isolated this compound in these assays are not consistently reported across all studies, its presence in these active extracts suggests a contribution to this activity.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Antioxidants can inhibit this process. Some Santolina species extracts have shown potential in inhibiting lipid peroxidation. For example, Santolina chamaecyparissus polyphenolic leaf extract demonstrated inhibition of β-carotene bleaching, a method related to lipid peroxidation inhibition ebyu.edu.tr. Santolina africana essential oil also showed an inhibition of LOX activity, which is related to inflammatory processes and can be influenced by lipid peroxidation researchgate.net.
Proposed Mechanisms of Antioxidant Action
The antioxidant mechanisms of this compound are likely related to its chemical structure, which may include hydrogen-donating capabilities to neutralize free radicals. Phenolic compounds, often found alongside alcohols in Santolina species, are well-known for their antioxidant properties due to their ability to trap free radicals and inhibit lipid peroxidation cerist.dzebyu.edu.tr. The presence of hydroxyl groups in alcohols can also contribute to their radical scavenging potential.
Anti-inflammatory Potential (as a component of essential oils)
Essential oils derived from Santolina species, which contain this compound, have demonstrated significant anti-inflammatory potential. Santolina africana essential oil, for instance, exhibited a real potential for anti-inflammatory activity, with an IC50 value of 0.065 ± 0.004 mg/mL in lipoxygenase (LOX) inhibition assays, indicating it is five times more potent than the positive control NDGA nih.govresearchgate.net. This essential oil also reduced nitric oxide (NO) release and the expression of pro-inflammatory mediators in stimulated macrophages nih.gov. Studies on Achillea santolina also reported anti-inflammatory effects, correlating with its phenolic and flavonoid content, as well as essential oil components nih.gov. The anti-inflammatory properties of Santolina rosmarinifolia essential oil were also noted, including a decrease in nitric oxide release and pro-inflammatory cytokine expression nih.gov.
Compound List
this compound (C10H18O)
Germacrene D
Myrcene
Spathulenol
α-Bisabolol
β-Pinene
1,8-Cineole
Camphor
Terpinen-4-ol
Lyratol
Artemisia ketone
Isoborneol
Limonene
Thymol
Linalool
o-Cymene
γ-Terpinene
Thymol methyl ether
Carvacrol
Vulgarone B
β-Phellandrene
Ar-curcumene
trans-β-Terpineol
Eupatilin
Circimaritin
4'-hydroxy-5,6,7-trimethoxyflavone (B1199450)
1,3-propanediol,2-amino 1-(4-hydroxy-3-methoxyphenyl)
Luteolin
Prunasin
Luteolin 7-O-β-D-glucopyranoside
Syringoside
Junipeionoloside
Citroside A
Lonicerin
Apigenin 7-O-β-D-neohesperidoside
Tetrapentacontane
Eicosyl acetate (B1210297)
n-Pentadecanol
1-Octadecene
Diethyl phthalate (B1215562)
Hexatriacontane
Dibutyl phthalate
Eicosane
Dimethyldiazene
Capillene
(E)-α-Bisabolene
β-Elemol
3,3,6-Trimethyl-1,5-heptadien-4-one
10-H-cyclopropyl-1,1,7-trimethyl-4-methylendecahydro azulene (B44059)
Bornyl acetate
Allo-aroma-dendrene
Thymoquinone
Ledenoxide
Enzyme Inhibition Studies (e.g., Lipoxygenase)
Lipoxygenase (LOX) enzymes play a crucial role in inflammatory pathways, making them significant targets for anti-inflammatory drug development. Essential oils from Santolina africana, a species known to contain this compound, have demonstrated inhibitory activity against soybean lipoxygenase.
The essential oil (EO) of S. africana exhibited concentration-dependent inhibition of lipoxygenase activity. At a concentration of 0.015 mg/mL, it showed 23.4% inhibition, which increased to 57.6% at 0.075 mg/mL. The calculated IC50 value for the S. africana EO was 0.065 ± 0.004 mg/mL. For comparison, the non-competitive inhibitor nordihydroguaiaretic acid (NDGA), used as a reference, had an IC50 value of 0.013 ± 0.003 mg/mL mdpi.comresearchgate.net. These findings suggest that S. africana EO possesses potential anti-inflammatory properties mediated through lipoxygenase inhibition.
Other Reported Bioactivities (e.g., Antihyperglycemic Potential via Enzyme Inhibition)
The genus Santolina has also been investigated for its potential to manage hyperglycemia, a key characteristic of diabetes mellitus. This potential is often linked to the inhibition of carbohydrate-hydrolyzing enzymes in the digestive system.
Studies on Santolina chamaecyparissus have revealed significant antihyperglycemic potential through the inhibition of key enzymes involved in carbohydrate digestion: α-amylase and α-glucosidase.
An ethanolic extract of S. chamaecyparissus demonstrated a modest inhibitory effect against α-amylase, with an IC50 value of 555.2 μg/mL mdpi.com. In contrast, the same extract showed more pronounced inhibition of α-glucosidase. Similarly, the ethyl acetate extract (EAE) of S. chamaecyparissus leaves exhibited concentration-dependent inhibition of α-glucosidase, with an IC50 value of 110 ± 4.25 µg/mL. This activity was found to be comparable to that of acarbose, a standard α-glucosidase inhibitor, which had an IC50 of 105 ± 3.74 µg/mL under the same experimental conditions nih.govresearchgate.net. While this compound is a known component of Santolina species, these studies often attribute the observed α-glucosidase inhibitory activity to other compounds like rutin (B1680289) and quercetin (B1663063) within the extracts mdpi.com.
To further understand the mechanisms behind the antihyperglycemic potential, in silico molecular modeling studies have been employed. Investigations into the interaction of compounds from S. chamaecyparissus ethanolic extract with human lysosomal α-glucosidase have been conducted.
Molecular docking simulations identified rutin and quercetin as potential inhibitors of human lysosomal α-glucosidase. Rutin exhibited a predicted binding energy of −37.06 kcal/mol, while quercetin showed a binding energy of −16.20 kcal/mol. Other identified compounds in the extract, such as ferulic acid, p-coumaric acid, and trans-cinnamic acid, displayed unfavorable predicted binding energies and orientations in the molecular docking simulations, suggesting they are less likely to be the primary contributors to α-glucosidase inhibition in this context mdpi.com. This compound was not specifically evaluated in these in silico studies for its binding affinity to α-glucosidase or α-amylase.
Compound List
this compound
Rutin
Quercetin
Ferulic acid
p-Coumaric acid
Trans-cinnamic acid
Nordihydroguaiaretic acid (NDGA)
Acarbose
Data Tables
Table 1: In Vitro Enzyme Inhibition Data of Santolina Species Extracts/Oils
| Enzyme | Compound/Extract | IC50 Value | Reference |
| Lipoxygenase | S. africana EO | 0.065 ± 0.004 mg/mL | mdpi.comresearchgate.net |
| Lipoxygenase | NDGA (Positive Control) | 0.013 ± 0.003 mg/mL | mdpi.comresearchgate.net |
| α-Amylase | S. chamaecyparissus EtOH Extract | 555.2 μg/mL | mdpi.com |
| α-Glucosidase | S. chamaecyparissus EAE | 110 ± 4.25 µg/mL | nih.govresearchgate.net |
| α-Glucosidase | Acarbose (Positive Control) | 105 ± 3.74 µg/mL | nih.govresearchgate.net |
Advanced Analytical Methodologies for Santolina Alcohol Characterization
Chromatographic Techniques for Isolation and Quantification
Chromatography is the cornerstone for separating Santolina alcohol from the myriad of other volatile compounds present in its natural sources, such as essential oils from species of the Santolina and Artemisia genera. nih.govresearchgate.net
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), stands as the most prevalent and powerful tool for the analysis of this compound. mdpi.com This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The identification of this compound is typically confirmed by comparing its mass spectrum and its Kovats Retention Index (RI) with those of authenticated standards and literature data. researchgate.net
The retention index provides a standardized measure of a compound's elution time relative to a series of n-alkanes, which helps in its identification across different systems. RIs for this compound vary depending on the polarity of the stationary phase used in the GC column. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., HP-5MS), are commonly used for general profiling of essential oils. mdpi.com Polar columns, like those with a polyethylene (B3416737) glycol phase (e.g., CP-Wax 52CB), offer different selectivity and are also employed. nist.gov
Table 1: Reported Kovats Retention Indices (RI) for this compound Data sourced from PubChem and NIST databases. nist.govnih.gov
| Column Type | Stationary Phase Type | Reported RI Values |
| Standard Non-polar | Polydimethylsiloxane (PDMS) based | 1019, 1021, 1024, 1027, 1029, 1030, 1033 |
| Semi-standard Non-polar | Mixed Polarity Phases | 1026, 1034, 1036, 1038, 1041, 1051 |
| Standard Polar | Polyethylene Glycol (PEG) based | 1375, 1382, 1385, 1391 |
GC-MS analysis allows for both the quantification of this compound within an essential oil and its unambiguous identification through the resulting mass spectrum, which serves as a molecular fingerprint. researchgate.netmdpi.com
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((+)- and (-)-Santolina alcohol). thegoodscentscompany.com Enantioselective gas chromatography is a specialized technique designed to separate these enantiomers. uni-muenchen.de This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. nih.gov
While specific studies detailing the enantioselective separation of this compound are not widely documented, the methodology is well-established for other chiral alcohols. nih.gov Common CSPs used for this purpose include derivatives of cyclodextrins or amino acids, such as Chirasil-Val, which is derived from the amino acid valine. sci-hub.se The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. uni-muenchen.de This technique is critical for applications in flavor and fragrance analysis, as enantiomers of a single compound can have distinct sensory properties.
While GC is the preferred method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is valuable for analyzing less volatile or highly polar compounds present in the plant extracts from which this compound is sourced. mdpi.com For instance, HPLC with Diode Array Detection (HPLC-DAD) is frequently used to profile and quantify phenolic compounds, such as flavonoids and phenolic acids, in crude extracts of Santolina or Achillea species. researchgate.netresearchgate.net
Direct analysis of non-chromophoric alcohols like this compound by HPLC with UV detection is challenging. However, this limitation can be overcome through chemical derivatization. Alcohols can be reacted with a chromogenic agent, such as phthalic anhydride, to form derivatives that are highly absorbent in the UV spectrum. molnar-institute.com This pre-column derivatization approach significantly enhances detection sensitivity, making HPLC a viable alternative for quantifying specific alcohols in complex mixtures when GC is not suitable. molnar-institute.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of an isolated compound. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary spectroscopic tools used.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical environment. For this compound, characteristic signals include those for vinyl protons, methyl groups, and the proton of the hydroxyl group (-OH). libretexts.org
¹³C NMR spectroscopy provides information on the carbon skeleton, with each unique carbon atom giving a distinct signal. ekb.eg
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. ni.ac.rslibretexts.org For example, HSQC correlates directly bonded protons and carbons, while HMBC shows correlations between protons and carbons separated by two or three bonds, which is crucial for unambiguously assembling the molecular structure. ekb.eg
Table 2: Illustrative NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on the solvent used. This table represents typical values.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | 5.00-5.20 (m) | 112.5 |
| C2 | 5.70-5.90 (m) | 144.0 |
| C3 | 2.50-2.70 (m) | 54.0 |
| C4 | 5.40-5.60 (m) | 122.0 |
| C5 | - | 134.0 |
| C6 | 1.65 (s), 1.75 (s) | 25.7, 18.0 |
| C7 | - | 72.0 |
| C8, C9 | 1.15-1.25 (s) | 28.0, 29.0 |
| OH | Variable (broad s) | - |
Mass spectrometry, typically performed in conjunction with GC, bombards the molecule with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance.
The mass spectrum of this compound (molecular weight: 154.25 g/mol ) does not always show a strong molecular ion peak (M⁺ at m/z 154) due to its instability. nih.govnist.gov The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (breaking the bond adjacent to the carbon bearing the hydroxyl group).
Table 3: Characteristic Mass Fragments of this compound (Electron Ionization) Data sourced from NIST WebBook and PubChem. nih.govnist.gov
| m/z (Mass-to-Charge Ratio) | Interpretation of Fragment |
| 139 | Loss of a methyl group (-CH₃) |
| 121 | Loss of a methyl group and water (-CH₃, -H₂O) |
| 93 | Common fragment in terpene structures |
| 71 | Result of cleavage at the C3-C4 bond |
| 59 | Characteristic fragment from alpha-cleavage, [C(CH₃)₂OH]⁺ |
| 43 | Often the base peak, corresponds to [C₃H₇]⁺ or [CH₃CO]⁺ |
The presence of a strong peak at m/z 59 is particularly indicative of a tertiary alcohol with two methyl groups attached to the carbinol carbon, a key structural feature of this compound. nist.gov
Future Research Directions and Biotechnological Applications
Elucidation of Full Biosynthetic Pathway in Key Producing Organisms
The complete biosynthetic pathway of Santolina alcohol remains to be fully elucidated. As an irregular monoterpene, its formation does not follow the typical head-to-tail condensation of isoprene (B109036) units. The biosynthesis of other irregular monoterpenes, such as lavandulol, involves the unusual head-to-middle condensation of two dimethylallyl diphosphate (B83284) (DMAPP) molecules. nrel.govresearchgate.net It is hypothesized that the biosynthesis of the santolinyl skeleton follows a similar mechanism. researchgate.net
Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound in key producing plants like Santolina chamaecyparissus. This would involve:
Transcriptome Mining: Analyzing the genetic material of these plants to identify candidate genes for enzymes like prenyltransferases and cytochrome P450 monooxygenases that may be involved in the formation and modification of the santolinyl skeleton.
Heterologous Expression and Biochemical Characterization: Expressing these candidate genes in microbial hosts (e.g., E. coli, yeast) to produce the corresponding enzymes and then conducting in vitro assays to confirm their specific roles in the biosynthetic pathway. biorxiv.orgrsc.org
Metabolic Profiling: Analyzing the metabolic intermediates in the plant to piece together the sequential steps of the pathway.
A thorough understanding of the biosynthetic pathway is crucial for developing biotechnological production methods.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Currently, there is a lack of comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound. SAR studies are essential to understand how the chemical structure of a molecule relates to its biological activity. georgiasouthern.edu Such studies on this compound and its synthetic analogues would provide valuable insights into the functional groups and structural features responsible for its observed biological effects.
Future research in this area should involve:
Synthesis of Analogues: Chemical synthesis of a library of this compound derivatives with modifications at key positions, such as the hydroxyl group, the double bonds, and the alkyl substituents.
Biological Screening: Testing the synthesized analogues in a range of biological assays to evaluate their activity (e.g., antimicrobial, anti-inflammatory, insecticidal).
Computational Modeling: Using computational methods to model the interaction of this compound and its analogues with potential biological targets to predict and explain their activities.
The findings from SAR studies will be instrumental in designing more potent and selective compounds for specific applications.
Discovery of Novel Biological Targets and Mechanistic Pathways
While extracts of Santolina species have been reported to possess various biological activities, including anti-inflammatory and antimicrobial effects, the specific molecular targets and mechanistic pathways of this compound are largely unknown. nrel.govmdpi.com Identifying these targets is a critical step towards understanding its therapeutic potential and potential side effects.
Future research should aim to:
Identify Molecular Targets: Employ techniques like affinity chromatography, and computational target prediction to identify the proteins or other biomolecules that this compound interacts with in the cell. plos.orgnih.govresearchgate.netbiorxiv.org
Elucidate Signaling Pathways: Investigate the downstream effects of this compound on cellular signaling pathways. Studies on related plant extracts suggest that pathways like NF-κB and MAPK, which are involved in inflammation, could be relevant. nih.govnih.gov
Validate Mechanisms of Action: Conduct in-depth cellular and molecular biology studies to confirm the mechanism of action of this compound and its analogues.
Uncovering the novel biological targets of this compound could open up new avenues for drug discovery and development.
Development of Sustainable Production Methods (e.g., metabolic engineering, synthetic biology)
The natural abundance of this compound in plants can be low and variable, making extraction an inefficient and unsustainable method for large-scale production. Metabolic engineering and synthetic biology offer promising alternatives for the sustainable production of this and other valuable plant-derived compounds. mdpi.comresearchgate.netnih.govdoi.org
Future research in this area should focus on:
Heterologous Production in Microbial Hosts: Engineering common industrial microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli with the biosynthetic genes for this compound to create microbial cell factories. nrel.govmdpi.comresearchgate.netnih.govdoi.org
Optimization of Production: Fine-tuning the metabolic pathways in these engineered microbes to enhance the yield and purity of this compound. This can involve balancing enzyme expression levels and redirecting metabolic flux towards the desired product.
Development of Bioreactor Fermentation Processes: Establishing and optimizing fermentation conditions to enable the scalable and cost-effective production of this compound.
Successful implementation of these strategies could provide a reliable and environmentally friendly source of this compound for various applications.
Investigation of Ecological Roles (e.g., plant defense, pollinator attraction)
The ecological roles of this compound in its natural environment are not well understood. As a volatile organic compound, it likely plays a role in the interactions between the plant and its surroundings, including herbivores and pollinators. researchgate.netresearchgate.netusda.gov
Future research should investigate:
Plant Defense: Determine if this compound acts as a deterrent or toxin to herbivores. This can be studied through feeding assays with relevant insect pests. nih.gov
Pollinator Attraction: Investigate whether this compound is part of the floral scent that attracts pollinators to the plant. This can be assessed through behavioral studies with pollinators.
Allelopathic Effects: Examine the potential of this compound to inhibit the growth of competing plant species in its vicinity.
Understanding the ecological functions of this compound can provide insights into its potential use in agriculture, for example, as a natural pest repellent.
Q & A
What analytical methods are recommended for quantifying Santolina alcohol in plant extracts, and how do researchers validate their accuracy?
Basic Research Focus
this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). These methods require calibration with standardized this compound samples. For validation, researchers use internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument variability. Statistical validation includes calculating limits of detection (LOD) and quantification (LOQ) through serial dilutions, alongside reproducibility tests across multiple runs . Density-based methods, such as those used in ethanol quantification, may serve as preliminary screening tools but lack specificity for this compound without additional spectral confirmation .
How can researchers address variability in this compound content across Santolina species and subspecies?
Advanced Research Focus
Taxonomic classification (e.g., Santolina chamaecyparissus vs. Santolina rosmarinifolia) is critical due to interspecies differences in terpene profiles . Advanced studies employ metabolomic approaches, such as NMR-based fingerprinting, to map chemical diversity. Controlled growth conditions (soil pH, light exposure) and harvesting at consistent phenological stages minimize variability. Data normalization using ratios to biomarker compounds (e.g., other monoterpenes) can mitigate confounding factors . Researchers should also report subspecies and cultivation parameters to enhance reproducibility .
What experimental designs are optimal for assessing this compound’s bioactivity while controlling for confounding variables?
Advanced Research Focus
Dose-response studies using in vitro models (e.g., cell lines) require solvent controls (e.g., DMSO) matched to test concentrations. For in vivo studies, randomized block designs with sham-treated cohorts control for environmental stressors. Researchers must predefine exclusion criteria for outliers and use blinded data analysis to reduce bias. Parallel assays with pure this compound versus crude extracts clarify compound-specific effects versus synergistic interactions . Statistical power analysis ensures adequate sample sizes to detect meaningful effect sizes .
How should researchers reconcile conflicting data on this compound’s toxicity in pharmacological studies?
Advanced Research Focus
Contradictions often arise from differences in model systems (e.g., murine vs. human cell lines) or exposure durations. Meta-analyses weighted by study quality (e.g., sample size, control rigor) can identify consensus trends. Researchers should conduct comparative assays under standardized conditions, reporting IC50/LC50 values with 95% confidence intervals. For unresolved discrepancies, mechanistic studies (e.g., transcriptomic profiling) may clarify context-dependent toxicity .
What are the critical gaps in safety data for this compound, and how can they be addressed methodologically?
Advanced Research Focus
The IFRA Expert Panel highlights insufficient toxicokinetic data, particularly dermal absorption rates and metabolite profiling . Researchers should prioritize in silico modeling (e.g., QSAR) to predict absorption pathways, followed by radiolabeled tracer studies in ex vivo human skin models. Chronic toxicity assays using OECD guidelines (e.g., 28-day repeated dosing) are needed to establish NOAEL (No Observed Adverse Effect Level). Collaborative data sharing across institutions can accelerate risk assessment .
How can researchers optimize extraction protocols to maximize this compound yield while preserving compound stability?
Basic Research Focus
Supercritical CO2 extraction at 40–50°C and 250–300 bar balances yield and thermal stability. Solvent selection (e.g., ethanol vs. hexane) impacts polarity-specific extraction efficiency; factorial designs identify optimal solvent ratios. Post-extraction, nitrogen-purged storage at −80°C prevents oxidation. Yield quantification should account for seasonal variation in raw material composition .
What statistical approaches are most robust for analyzing dose-dependent effects of this compound in multi-omics studies?
Advanced Research Focus
Multivariate analysis (e.g., PCA, PLS-DA) integrates transcriptomic, proteomic, and metabolomic datasets to identify correlated pathways. Bayesian hierarchical models account for technical replicates and batch effects. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Open-source pipelines like MetaboAnalyst 5.0 streamline reproducibility .
How do researchers validate the specificity of this compound antibodies in immunohistochemical assays?
Advanced Research Focus
Knockout/knockdown models (e.g., CRISPR-Cas9) confirm antibody binding specificity. Competitive ELISA with pure this compound and structural analogs (e.g., α-terpineol) quantifies cross-reactivity. Immunoblotting with tissue lysates from Santolina-free specimens serves as negative controls. Researchers must report antibody clonality, dilution ratios, and blocking conditions .
What ethical and methodological standards apply when sourcing Santolina plant material from biodiversity hotspots?
Basic Research Focus
Compliance with the Nagoya Protocol ensures legal and ethical sourcing of genetic resources. Voucher specimens deposited in herbaria (e.g., RHS Herbarium ) enable taxonomic verification. Researchers should document GPS coordinates, harvest dates, and local collaborations to meet journal and institutional requirements .
How can machine learning improve predictive modeling of this compound’s pharmacokinetic properties?
Advanced Research Focus
Neural networks trained on existing ADME (Absorption, Distribution, Metabolism, Excretion) datasets predict bioavailability and half-life. Feature selection algorithms prioritize molecular descriptors (e.g., logP, polar surface area). Cross-validation with in vitro permeability assays (e.g., Caco-2 cells) refines models. Open-access repositories like ChEMBL provide training data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
